molecular formula C17H19N3O3S B2365204 Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate CAS No. 2379987-26-3

Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate

Cat. No.: B2365204
CAS No.: 2379987-26-3
M. Wt: 345.42
InChI Key: PWTFPIRMRNHWMO-UHFFFAOYSA-N
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Description

Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is used in various fields of scientific research, including drug synthesis and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate typically involves multiple steps. One common method includes the reaction of 6-benzamidopyridazine with a suitable thiol reagent to form the sulfanyl intermediate. This intermediate is then reacted with ethyl 4-bromobutanoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form the corresponding amine.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate can be compared with other pyridazine derivatives:

    Pyridazine: A simpler structure with similar biological activities.

    Pyridazinone: Contains an oxygen atom in the ring, leading to different reactivity and applications.

    Pyridaben: An insecticide with a pyridazine core, highlighting the versatility of this scaffold.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields .

Properties

IUPAC Name

ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-23-16(21)9-6-12-24-15-11-10-14(19-20-15)18-17(22)13-7-4-3-5-8-13/h3-5,7-8,10-11H,2,6,9,12H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFPIRMRNHWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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